Cyclopentane;cyclopentylphosphane;iron
Description
The Prominence of Iron Complexes in Homogeneous Catalysis and Coordination Chemistry
Iron complexes have garnered significant attention in the realms of homogeneous catalysis and coordination chemistry due to iron's widespread availability, low cost, and rich redox chemistry. The application of iron in catalytic processes has seen a resurgence, with numerous reactions now employing catalytic amounts of iron complexes. wiley-vch.de These complexes are active in a variety of transformations, including reductions of carbonyls and imines, alcohol oxidations, and borrowing hydrogen reactions. nih.gov
The catalytic prowess of iron complexes is often attributed to the metal's ability to exist in multiple oxidation states, facilitating electron transfer processes that are crucial for catalytic cycles. wiley-vch.de In coordination chemistry, the study of iron complexes has been propelled by their interesting magnetic and spectroscopic properties, as well as their relevance to bioinorganic chemistry. The coordination environment around the iron center, dictated by the number and type of ligands, plays a pivotal role in determining the complex's reactivity and physical properties. While a vast number of iron complexes with various ligands have been synthesized and studied, specific research on complexes featuring a cyclopentylphosphane ligand is notably limited in the available scientific literature.
Historical and Contemporary Developments of Phosphorus-Donor Ligands in Organoiron Systems
Phosphorus-donor ligands, particularly phosphines, have been instrumental in the development of organoiron chemistry. wikipedia.org Historically, the introduction of phosphine (B1218219) ligands allowed for the fine-tuning of the electronic and steric properties of iron catalysts, thereby influencing their activity and selectivity. nih.gov The ability of phosphines to stabilize various oxidation states of iron and to participate in ligand exchange reactions has made them indispensable in the design of novel organoiron complexes. researchgate.net
Contemporary research continues to explore the vast potential of phosphorus-donor ligands in organoiron systems. The focus has expanded to include the synthesis of complexes with intricate phosphine architectures, such as chiral phosphines for asymmetric catalysis and bulky phosphines that can promote unique reactivity. nih.gov While ligands like triphenylphosphine (B44618) and various bidentate phosphines are well-documented in the context of organoiron chemistry, the specific use of cyclopentylphosphane as a ligand remains an underexplored area. The electronic and steric profile of cyclopentylphosphane would likely place it between the more compact alkyl phosphines and the bulkier aryl phosphines, suggesting it could offer a unique balance of properties in an iron complex. However, detailed studies on such complexes are not readily found in the current body of scientific literature.
Strategic Importance and Scope of Cyclopentylphosphane Ligands in Iron Coordination Complexes
The strategic importance of a ligand in coordination chemistry is determined by its ability to impart specific, desirable properties to a metal complex. In the case of cyclopentylphosphane, its potential lies in the combination of the properties of an alkylphosphine with a moderate steric footprint. Alkylphosphines are known to be strong sigma-donors, which can increase the electron density at the iron center and influence the catalytic activity of the complex. The cyclopentyl group, being a saturated carbocycle, is conformationally more restricted than a linear alkyl chain, which could lead to specific stereochemical control in catalytic reactions.
Despite this potential, the scope of cyclopentylphosphane ligands in iron coordination complexes appears to be largely unexplored. A thorough review of the scientific literature does not yield significant research findings, detailed synthetic procedures, or specific applications for iron complexes containing the cyclopentylphosphane ligand. The following table summarizes the general characteristics that would be expected from such a complex based on the known properties of related compounds.
| Property | Expected Characteristic |
| Ligand Type | Monodentate Alkylphosphine |
| Electronic Effect | Strong σ-donor |
| Steric Effect | Moderate bulk |
| Potential Applications | Homogeneous catalysis, coordination chemistry studies |
The lack of specific data on "Cyclopentane;cyclopentylphosphane;iron" complexes highlights a potential area for future research within the broader field of organoiron chemistry. The synthesis and characterization of such complexes would be a valuable addition to the understanding of how ligand structure influences the properties and reactivity of iron-based systems.
Properties
Molecular Formula |
C10H21FeP |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
cyclopentane;cyclopentylphosphane;iron |
InChI |
InChI=1S/C5H11P.C5H10.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h5H,1-4,6H2;1-5H2; |
InChI Key |
YQJLHUOCTFDLPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC1.C1CCC(C1)P.[Fe] |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopentylphosphane Iron Complexes
Established Synthetic Routes to Iron-Phosphine Complexes
The preparation of iron-phosphine complexes generally follows two well-established pathways: the reaction of iron halide precursors with preformed phosphine (B1218219) ligands and ligand substitution reactions on iron carbonyl species.
Reactions of Iron Halide Precursors with Preformed Phosphine Ligands
A common and direct method for the synthesis of iron-phosphine complexes involves the reaction of an iron(II) or iron(III) halide, such as ferrous chloride (FeCl₂) or ferric chloride (FeCl₃), with a stoichiometric amount of the desired phosphine ligand. This approach is versatile and has been widely applied to a variety of phosphine ligands. The reaction typically proceeds in a suitable organic solvent, and the resulting complexes can be isolated by crystallization.
For instance, iron(II) complexes with monodentate phosphine ligands can be synthesized by reacting FeCl₂ with the corresponding phosphine. The stoichiometry of the reaction can be controlled to yield complexes with varying numbers of phosphine ligands. Similarly, polydentate phosphine ligands can be used to create chelate complexes with enhanced stability.
A series of mer-tridentate iron(II) complexes bearing P-N-S, P-N-P, and P-N-N ligands have been prepared through a metal template effect in a one-pot synthesis. This method involves air-stable phosphonium (B103445) dimers, KOtBu, [Fe(H₂O)₆][BF₄]₂, and the appropriate amine or thiol precursors. For example, complexes with P-N-P coordination show a large ²J(PP) coupling constant in the ³¹P{¹H} NMR spectrum, indicative of the trans arrangement of the phosphorus nuclei. nih.gov
Ligand Substitution Reactions on Iron Carbonyl Clusters and Monomers
Another powerful method for synthesizing iron-phosphine complexes is through the substitution of carbonyl (CO) ligands from iron carbonyl precursors, such as iron pentacarbonyl (Fe(CO)₅), diiron nonacarbonyl (Fe₂(CO)₉), or triiron dodecacarbonyl (Fe₃(CO)₁₂). wikipedia.orgyoutube.comgoogle.com This substitution can be initiated either thermally or photochemically.
The photochemical approach often involves irradiating a solution of the iron carbonyl and the phosphine ligand with UV light. This process generates a coordinatively unsaturated iron carbonyl species that readily reacts with the phosphine ligand. Thermal methods, on the other hand, rely on heating the reaction mixture to promote the dissociation of a CO ligand, which is then replaced by the incoming phosphine.
For example, the reaction of Fe(CO)₅ with phosphine ligands can lead to the formation of [Fe(CO)₄(PR₃)] and subsequently [Fe(CO)₃(PR₃)₂] complexes. wikipedia.org The degree of substitution can often be controlled by the reaction conditions, including the stoichiometry of the reactants, temperature, and reaction time.
Directed Synthesis of Iron Complexes Incorporating Monocyclopentylphosphane Ligands
While general methods for the synthesis of iron-phosphine complexes are well-established, the specific synthesis of iron complexes with monocyclopentylphosphane ligands is less commonly reported. However, the principles outlined above can be applied. The direct reaction of an iron halide precursor, such as FeCl₂, with monocyclopentylphosphane (PCyH₂) in a suitable solvent would be a logical synthetic route. The stoichiometry would need to be carefully controlled to favor the formation of the desired complex, for example, a bis(cyclopentylphosphane)iron(II) complex.
Alternatively, ligand substitution on an iron carbonyl precursor could be employed. The reaction of Fe(CO)₅ with monocyclopentylphosphane under thermal or photochemical conditions would be expected to yield cyclopentylphosphane-substituted iron carbonyl complexes. The steric and electronic properties of the cyclopentylphosphane ligand would influence the degree of substitution and the stability of the resulting complexes.
Preparation of Iron Complexes with Polydentate Cyclopentylphosphane Derivatives
The synthesis of iron complexes with polydentate ligands incorporating cyclopentylphosphane moieties can be achieved through a "metal template effect". nih.gov This approach involves the in-situ formation of the polydentate ligand around an iron(II) center. For instance, a reaction involving an iron(II) salt, a phosphonium dimer containing cyclopentyl groups, and a suitable diamine could lead to the formation of a tetradentate P-N-N-P iron(II) complex. nih.gov
An example of this template synthesis has been demonstrated with dicyclohexylphosphane (PCy₂H), which is structurally similar to cyclopentylphosphane. The reaction of a phosphonium dimer derived from PCy₂H with an iron(II) salt and various diamines yielded tetradentate P-N-N-P iron(II) complexes. nih.gov This methodology suggests a viable route for the preparation of analogous complexes with cyclopentylphosphane derivatives.
| Ligand Type | Iron Precursor | Phosphine Source | Ancillary Ligand | Resulting Complex Type |
|---|---|---|---|---|
| P-N-S | [Fe(H₂O)₆][BF₄]₂ | [cyclo-(-PCy₂CH₂C(OH)H-)₂]Br₂ | 2-aminothiophenol | Bimetallic Fe{PCy₂CH₂CH=N(2-C₆H₄)S}₂FeBr₂ |
| P-N-P | [Fe(H₂O)₆][BF₄]₂ | [cyclo-(-PCy₂CH₂C(OH)H-)₂]Br₂ | 2-(diphenylphosphino)ethylamine | [Fe(PCy₂CH₂CH=NC₂H₄PPh₂)(NCMe)₃]X₂ |
| P-N-N-P | [Fe(H₂O)₆][BF₄]₂ | [cyclo-(-PCy₂CH₂C(OH)H-)₂]Br₂ | ethylenediamine | trans-[Fe(NCMe)₂(PCy₂CH₂CH=N-CH₂CH₂-N=CHCH₂PCy₂)][BPh₄]₂ |
Synthesis of Mixed-Ligand Iron Complexes Bearing Cyclopentylphosphane and Ancillary Ligands
Mixed-ligand iron complexes, which contain cyclopentylphosphane alongside other types of ligands, offer a means to fine-tune the properties of the metal center. The synthesis of such complexes typically involves the reaction of a pre-existing iron complex containing labile ligands with cyclopentylphosphane, or a co-reaction of the iron precursor with a mixture of the desired ligands.
Cyclopentadienyl-Cyclopentylphosphane Iron Complexes
A significant class of mixed-ligand iron complexes are those that incorporate a cyclopentadienyl (B1206354) (Cp) ligand. These "piano-stool" complexes are of great interest in organometallic chemistry and catalysis. nitrkl.ac.in The synthesis of cyclopentadienyl-cyclopentylphosphane iron complexes can be achieved through several routes.
One common method is the photochemical ligand exchange reaction. For example, a cyclopentadienyliron dicarbonyl complex, such as [CpFe(CO)₂I], can be irradiated in the presence of a phosphine ligand to replace one of the carbonyl groups. nih.gov This method has been successfully used to synthesize a variety of [CpFe(CO)(PR₃)L] type complexes. nih.gov While specific examples with cyclopentylphosphane are not extensively documented, this synthetic strategy is generally applicable.
Another route involves the reaction of a cyclopentadienyliron halide with the desired phosphine ligand. For instance, the reaction of a pentaphenylcyclopentadienyl iron bromide complex, [(C₅Ph₅)Fe(CO)₂Br], with Grignard reagents in the presence of a phosphine could potentially lead to the formation of a mixed-ligand complex. nih.gov
The synthesis of half-sandwich iron(II) cyclopentadienyl complexes bearing various phosphine and phosphite (B83602) ligands has been reported, demonstrating the versatility of these synthetic approaches. nih.gov
| Starting Material | Reagent | Reaction Type | Product Type |
|---|---|---|---|
| [CpFe(CO)₂I] | Phosphine (PR₃) | Photochemical Ligand Exchange | [CpFe(CO)(PR₃)I] |
| [(C₅Ph₅)Fe(CO)₂Br] | Grignard Reagent (RMgX) / PR₃ | Substitution | [(C₅Ph₅)Fe(CO)(PR₃)R] |
| [CpFe(CO)₂(η¹-N-maleimidato)] | Phosphine/Phosphite | Photochemical Ligand Exchange | [CpFe(CO)(P-Ligand)(η¹-N-maleimidato)] |
Formation of Iron-PH₂ and Iron-PH₃ Complexes via Phosphine Gas Reactivity
The direct reaction of iron precursors with phosphine gas (PH₃) represents a fundamental route to afford iron complexes bearing terminal PH₃ (phosphine) and PH₂ (phosphido) ligands. These synthetic strategies are crucial for understanding the fundamental coordination chemistry of the simplest phosphorus hydride and for accessing reactive intermediates relevant to P-H bond activation and organophosphorus chemistry. Methodologies often involve the reaction of pre-synthesized iron complexes with a source of phosphine gas, leading to either ligand substitution to form Fe-PH₃ adducts or oxidative addition to yield Fe-PH₂ species.
Recent studies have demonstrated the successful synthesis and isolation of a series of cationic iron(II)-PH₃ complexes by reacting iron(II) bisphosphine halide precursors with phosphine gas. nih.govnih.gov The use of a bulky, weakly coordinating counteranion, such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF₄⁻), is often critical to stabilize the resulting cationic complexes and facilitate their isolation. nih.govacs.org
For instance, the reaction of [Fe(dppm)₂Cl₂] with one equivalent of NaBArF₄ in the presence of in situ generated PH₃ gas in dichloromethane (B109758) or fluorobenzene (B45895) at room temperature yields the complex [Fe(dppm)(Cl)(PH₃)][BArF₄]. acs.org The ancillary bisphosphine ligands, such as 1,1-bis(diphenylphosphino)methane (dppm), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe), play a significant role in determining the stoichiometry and structure of the final product. nih.gov For example, changing the ancillary ligand from dppm to dppe can alter the coordination stoichiometry of the PH₃ ligand. acs.org
The formation of a terminal iron-phosphido (Fe-PH₂) complex has been achieved through the reaction of a low-valent iron(0) precursor with phosphine gas. nih.govacs.org The treatment of [Fe(dmpe)₂(N₂)] with an excess of PH₃ results in the oxidative addition of a P-H bond across the iron center. acs.org This reaction avoids simple ligand substitution of the dinitrogen ligand and instead promotes the formation of a hydride and a terminal PH₂ ligand, yielding the complex [Fe(dmpe)₂(H)(PH₂)]. nih.govacs.org This synthetic approach provides a rare example of a terminally bound iron-PH₂ complex. nih.govresearchgate.net
The characterization of these complexes relies heavily on multinuclear NMR spectroscopy and single-crystal X-ray diffraction. nih.govnih.gov In ³¹P{¹H} NMR spectroscopy, the coordinated PH₃ ligand typically exhibits a characteristic resonance at high field, coupled to the phosphorus nuclei of the ancillary phosphine ligands. nih.gov For example, the PH₃ ligand in [Fe(dppe)₂(H)(PH₃)][BArF₄] appears as a pentet at -91.4 ppm. nih.gov The ¹H NMR spectrum provides evidence of the P-H bonds, with the protons of the PH₃ ligand showing a large ¹JHP coupling constant, as seen in the signal at 3.24 ppm for [Fe(dppe)₂(H)(PH₃)][BArF₄] which has a ¹JHP of 319.2 Hz. nih.gov
Detailed research findings for the synthesis of representative iron-PH₃ and iron-PH₂ complexes are summarized in the tables below.
Table 1: Synthesis and Spectroscopic Data for Selected Iron-PH₃ Complexes
| Starting Complex | Reagents | Product | Solvent | ³¹P{¹H} NMR (δ, ppm) (Fe-PH₃) | ¹H NMR (δ, ppm) (Fe-PH₃) | Ref |
| [Fe(dppe)₂(H)(Cl)] | 1 equiv NaBArF₄, PH₃ | [Fe(dppe)₂(H)(PH₃)][BArF₄] | CH₂Cl₂ | -91.4 (pentet, ²JPP = 28.2 Hz) | 3.24 (dp, ¹JHP = 319.2 Hz, ³JHP = 5.3 Hz) | nih.gov |
| [Fe(dmpe)₂Cl₂] | 1 equiv NaBArF₄, PH₃ | [Fe(dmpe)₂(Cl)(PH₃)][BArF₄] | CH₂Cl₂ / Fluorobenzene | -64.8 (pentet, ²JPP = 51.9 Hz) | Not Reported | nih.govacs.org |
Table 2: Synthesis and Characterization of a Terminal Iron-PH₂ Complex
| Starting Complex | Reagents | Product | Solvent | Key Feature | Ref |
| [Fe(dmpe)₂(N₂)] | Excess PH₃ | [Fe(dmpe)₂(H)(PH₂)] | C₆D₆ | P-H bond activation across the iron center | nih.govacs.org |
Advanced Spectroscopic and Structural Characterization of Cyclopentylphosphane Iron Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Proton (¹H) NMR spectroscopy is fundamental for characterizing the organic moieties of the cyclopentylphosphane ligand. The signals corresponding to the cyclopentyl group's protons typically appear as complex multiplets in the aliphatic region of the spectrum, usually between 1.0 and 2.5 ppm. The specific chemical shifts and coupling patterns are sensitive to the conformation of the cyclopentyl ring and its orientation relative to the iron center and other ligands.
A particularly significant application of ¹H NMR in this context is the identification of iron-hydride (Fe-H) bonds. Hydride ligands bonded to a transition metal are highly shielded and resonate at distinctively high-field (upfield) chemical shifts, often in the negative ppm range (e.g., 0 to -50 ppm). nih.govamazonaws.com For instance, in iron-hydride complexes supported by phosphine (B1218219) ligands, the hydride signal frequently appears as a multiplet due to coupling with the phosphorus nuclei. In the complex cis-(CyPNP)Fe(CO)₂H, where Cy represents a cyclohexyl group (a close analogue to cyclopentyl), the hydride proton resonates at -7.37 ppm as a triplet, arising from coupling to two equivalent phosphorus atoms. nsf.gov The magnitude of the coupling constant, J(H,P), provides valuable information about the geometry of the complex.
Table 1: Representative ¹H NMR Data for an Analogous Iron-Hydride Phosphine Complex Data for cis-((dicyclohexylphosphinomethyl)pyrrolyl)Fe(CO)₂H
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Fe-H | -7.37 | t (triplet) | J(H,P) = 48.8 |
| Cyclohexyl H | 1.03 - 2.09 | m (multiplet) | - |
| Pyrrole CH | 6.48 | s (singlet) | - |
| PCH ₂ | 2.95, 3.03 | AB quartet | J(H,H) = 16.0 |
Source: Data adapted from NSF-PAR. nsf.gov
Phosphorus-31 (³¹P) NMR spectroscopy is arguably the most direct method for studying the coordination of phosphane ligands to a metal center. The ³¹P nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive NMR probe. The chemical shift (δ) of the ³¹P nucleus is exquisitely sensitive to its electronic environment, including the nature of the metal, its oxidation state, and the other ligands in the coordination sphere.
Upon coordination to an iron center, the ³¹P chemical shift of cyclopentylphosphane undergoes a significant change, known as the coordination shift. For iron(II) phosphine complexes, these shifts can be substantial. researchgate.net For example, in the cis-(CyPNP)Fe(CO)₂H complex, the ³¹P{¹H} NMR spectrum shows a singlet at 100.94 ppm, indicating that the two phosphorus atoms are chemically equivalent. nsf.gov In complexes with inequivalent phosphine ligands, multiple signals with mutual P-P coupling would be observed. Furthermore, coupling between phosphorus and hydride ligands (J(P,H)) is often observed and provides crucial structural information, corroborating data from ¹H NMR. nsf.gov
Table 2: Representative ³¹P NMR Data for an Analogous Iron-Phosphine Complex Data for cis-((dicyclohexylphosphinomethyl)pyrrolyl)Fe(CO)₂H
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ³¹P | 100.94 | s (singlet) | Proton-decoupled spectrum |
Source: Data adapted from NSF-PAR. nsf.gov
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the cyclopentylphosphane ligand and any other organic or carbonyl ligands present. In proton-decoupled ¹³C NMR spectra, each chemically unique carbon atom typically gives rise to a single peak.
The carbon atoms of the cyclopentyl ring resonate in the aliphatic region, generally between 25 and 45 ppm. The carbon atom directly bonded to phosphorus (C-P) will appear as a doublet due to one-bond coupling (¹J(C,P)), providing unambiguous assignment. In iron carbonyl phosphine complexes, the carbonyl (CO) ligands are also readily identified in the ¹³C NMR spectrum, typically resonating far downfield (e.g., >210 ppm). These carbonyl signals often appear as multiplets (e.g., triplets or doublets of doublets) due to C-P coupling, which can help determine the stereochemistry of the complex. For the analogous cis-(CyPNP)Fe(CO)₂Br complex, the two carbonyl ligands exhibit a triplet at 218.04 ppm, indicating coupling to two equivalent phosphorus atoms. nsf.gov
Table 3: Representative ¹³C NMR Data for an Analogous Iron-Phosphine Complex Data for cis-((dicyclohexylphosphinomethyl)pyrrolyl)Fe(CO)₂Br
| Carbon Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Fe-C O | 218.04 | t (triplet) | J(C,P) = 18.0 |
| C yclohexyl (P-C H) | 39.47, 40.77 | vt (virtual triplet) | J(C,P) ≈ 12-14 |
| C yclohexyl (C H₂) | 26.41 - 30.58 | s (singlet) | - |
| Pyrrole C H | 132.18 | vt (virtual triplet) | J(C,P) ≈ 6.7 |
Source: Data adapted from NSF-PAR. nsf.gov
X-ray Diffraction Studies for Solid-State Molecular Architectures
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the precise positions of all atoms (except sometimes hydrogen) can be determined.
This technique provides exact measurements of critical bond distances, such as the iron-phosphorus (Fe-P) and iron-carbon (Fe-C) bonds, as well as the bond angles that define the coordination geometry around the iron center. researchgate.net For example, in octahedral iron(III) complexes with phosphine ligands, Fe-P bond lengths are typically found in the range of 2.29–2.34 Å. nih.gov In a related pseudo-octahedral iron(II) complex, Fe-P bond distances were reported to be approximately 2.26 Å. researchgate.net The bond lengths within the cyclopentylphosphane ligand itself can also be precisely measured, confirming its structural integrity upon coordination.
Table 4: Typical Bond Distances in Octahedral Iron-Phosphine Complexes
| Bond | Typical Length (Å) | Complex Type |
|---|---|---|
| Fe-P | 2.29 - 2.34 | Fe(III)-bis(phosphine) nih.gov |
| Fe-P | ~2.26 | Fe(II)-phosphine researchgate.net |
| Fe-Cl | 2.23 - 2.25 | Fe(III)-bis(phosphine) nih.gov |
| P-C | ~1.85 | Coordinated Phosphine researchgate.net |
Source: Data adapted from multiple sources. nih.govresearchgate.net
For many cyclopentylphosphane-iron complexes, the expected coordination geometry is octahedral, with the iron atom at the center and six ligands at the vertices. nih.gov However, ideal octahedral geometry (with 90° and 180° bond angles) is rare due to steric and electronic factors, such as the bite angle of chelating ligands or steric repulsion between bulky ligands like cyclopentylphosphane.
X-ray diffraction data allows for a precise analysis of these deviations from ideal geometry. researchgate.net For instance, in a trans-dichloro-bis(diphosphine)iron(III) complex, the P-Fe-P angle within the chelate ring was found to be 80.92°, a significant deviation from the ideal 90°, indicating considerable strain. nih.gov The Cl-Fe-Cl and the trans P-Fe-P angles, however, were maintained at a perfect 180° due to crystallographic symmetry. nih.gov Analysis of such distortion parameters is crucial for understanding the ligand field environment around the iron center, which in turn influences the complex's electronic properties, stability, and reactivity. nih.govmdpi.com
Table 5: Selected Bond Angles from an Analogous Distorted Octahedral Iron(III) Complex Data for trans-[FeCl₂(dppen)₂]⁺ where dppen is 1,2-Bis(diphenylphosphino)ethane (B154495)
| Angle | Experimental Value (°) | Ideal Octahedral Value (°) |
|---|---|---|
| P-Fe-P (trans) | 180 | 180 |
| Cl-Fe-Cl (trans) | 180 | 180 |
| P-Fe-P (cis, chelate) | 80.92 | 90 |
| P-Fe-Cl (cis) | 87.79 - 92.21 | 90 |
Source: Data adapted from IUCrData. nih.gov
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is a critical tool for elucidating the structural features of cyclopentylphosphane-iron complexes by probing the vibrational modes of their constituent bonds. Infrared (IR) and Raman spectroscopy provide complementary information regarding the functional groups and the metal-ligand framework.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is particularly sensitive to polar bonds and provides diagnostic absorption bands for specific functional groups within the complex. For a cyclopentylphosphane-iron complex, key vibrational modes include C-H stretching and bending from the cyclopentyl group, and the crucial Fe-P stretch.
The aliphatic C-H stretching vibrations of the cyclopentyl ring are expected to appear in the 2850–3000 cm⁻¹ region. vscht.czorgchemboulder.com The bending (scissoring and rocking) modes for the -CH₂- groups of the ring typically occur around 1470–1450 cm⁻¹. vscht.czlibretexts.org The presence of other ligands, such as carbonyl (CO), would result in very strong absorption bands, typically in the 1900–2100 cm⁻¹ range, with the exact frequency being sensitive to the electronic environment of the iron center. mdpi.com The Fe-P stretching vibration, which directly probes the metal-ligand bond, is expected in the far-infrared region, though it can be weak and difficult to assign definitively without isotopic labeling or theoretical calculations.
Table 1: Typical Infrared Absorption Frequencies for a Hypothetical Cyclopentylphosphane-Iron Complex
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| Cyclopentyl Group | C-H Stretch | 3000–2850 | Medium |
| Cyclopentyl Group | C-H Bend | 1470–1450 | Medium |
| Phosphine Ligand | P-H Stretch | ~2300 | Medium (if present) |
| Iron-Phosphorus | Fe-P Stretch | 500–350 | Weak-Medium |
| Hypothetical Ligand | C≡O Stretch | 2100–1900 | Strong |
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for studying the metal-ligand framework of coordination complexes. nih.gov
In the analysis of cyclopentylphosphane-iron complexes, Raman spectroscopy is especially valuable for identifying the symmetric Fe-P stretching mode. This vibration often produces a more intense and readily identifiable signal in the Raman spectrum compared to the IR spectrum. nih.gov Vibrations associated with the Fe-S bonds in iron-sulfur proteins, which are analogous to Fe-P bonds in terms of involving a metal and a heavier p-block element, are well-characterized in the 200–450 cm⁻¹ region using resonance Raman spectroscopy. nih.gov Similarly, Fe-O vibrations in various iron oxides are also well-documented. icm.edu.plpolito.it The symmetric C-C stretching modes of the cyclopentyl ring would also be active and visible in the spectrum. The complementary nature of IR and Raman allows for a more complete vibrational assignment and a deeper understanding of the complex's structure.
Table 2: Expected Raman Shifts for Key Vibrational Modes
| Bond/Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |
| Iron-Phosphorus | Fe-P Symmetric Stretch | 450–300 | Strong |
| Cyclopentyl Ring | C-C Symmetric Stretch | 900–800 | Medium |
| Cyclopentyl Ring | C-H Symmetric Stretch | 2950–2850 | Strong |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. wikipedia.org Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for organometallic complexes, as it can generate intact molecular ions in the gas phase. nih.govuvic.ca
For a cyclopentylphosphane-iron complex, high-resolution mass spectrometry (HRMS) would provide an accurate mass of the molecular ion, allowing for the confirmation of its elemental composition. Tandem mass spectrometry (MS/MS) experiments, which involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID), are used to study its fragmentation pathways. wikipedia.org Typical fragmentation patterns for such complexes include the loss of neutral ligands (like CO or the phosphine itself), cleavage of the cyclopentyl ring, or fragmentation of the phosphine ligand. nih.govresearchgate.net This fragmentation data helps to piece together the connectivity of the complex and confirm its proposed structure.
Table 3: Hypothetical ESI-MS Fragmentation Pattern for [Fe(C₅H₅)(CO)(C₅H₁₁P)]⁺
| m/z (Daltons) | Assignment | Fragmentation Pathway |
| 309.04 | [M]⁺ | Molecular Ion |
| 281.05 | [M - CO]⁺ | Loss of carbonyl ligand |
| 244.00 | [M - C₅H₁₁]⁺ | Loss of cyclopentyl radical from phosphine |
| 183.96 | [Fe(C₅H₅)(CO)]⁺ | Loss of cyclopentylphosphine (B96950) ligand |
| 121.96 | [Fe(C₅H₅)]⁺ | Loss of all other ligands |
Mössbauer Spectroscopy for Iron Oxidation and Spin State Determination
⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear environment of the iron atom, providing precise information about its oxidation state, spin state, and the symmetry of its coordination sphere. acs.orgresearchgate.net The two primary parameters extracted from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋). acs.org
The isomer shift (δ) is related to the s-electron density at the iron nucleus and is highly indicative of the oxidation state. nih.gov For instance, low-spin Fe(II) complexes typically exhibit δ values in the range of -0.1 to +0.2 mm/s, whereas high-spin Fe(II) compounds show shifts between +0.9 and +1.3 mm/s. nih.gov
The quadrupole splitting (ΔE₋) arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus. A non-zero ΔE₋ indicates a distorted coordination geometry or an asymmetric electronic configuration. researchgate.net Low-spin Fe(II) is a d⁶ system, and in an ideal octahedral geometry, it would have a symmetric (t₂g)⁶ electron distribution, leading to a small ΔE₋. However, distortions or the presence of different ligands, as in a cyclopentylphosphane-iron complex, will lift this degeneracy and result in a measurable quadrupole splitting. rsc.orgnih.gov
Table 4: Typical ⁵⁷Fe Mössbauer Parameters for Iron-Phosphine Complexes
| Iron State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE₋) (mm/s) |
| Low-Spin Fe(II) | -0.1 to +0.2 | 0.2 to 1.9 |
| High-Spin Fe(II) | +0.9 to +1.3 | 2.0 to 2.7 |
| Low-Spin Fe(III) | ~0.1 to +0.2 | > 2.0 |
| High-Spin Fe(III) | ~+0.4 to +0.5 | < 1.0 |
| Values are relative to α-iron at room temperature. nih.govd-nb.info |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula to verify the compound's stoichiometric purity and composition. acs.org
For newly synthesized cyclopentylphosphane-iron complexes, obtaining satisfactory elemental analysis data is a crucial step in their characterization. mdpi.com The high sensitivity of many organometallic compounds to air and moisture can sometimes complicate the process, requiring specialized handling techniques to ensure accurate results. acs.org A close match between the experimentally found values and the calculated values (typically within ±0.4%) provides strong evidence for the assigned molecular formula and the bulk purity of the sample.
Table 5: Example of Elemental Analysis Data for a Hypothetical Complex: [Fe(C₅H₅)₂(C₅H₁₁P)]
| Element | Theoretical % | Found % |
| Carbon (C) | 62.19 | 62.05 |
| Hydrogen (H) | 6.85 | 6.91 |
Electronic Structure and Bonding Principles in Cyclopentylphosphane Iron Complexes
Theoretical Frameworks of Ligand Field and Molecular Orbital Interactions
The bonding in cyclopentylphosphane-iron complexes is effectively described by a combination of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory. LFT, an extension of crystal field theory, describes the effect of the ligand's donor atoms on the degeneracy of the iron center's d-orbitals. wikipedia.orglibretexts.org In an octahedral complex, the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). libretexts.orgnih.gov The energy separation between these sets, denoted as Δo or 10Dq, is the ligand field splitting parameter and is a critical factor in determining the complex's electronic properties. nih.gov
MO theory provides a more detailed picture by considering the formation of molecular orbitals through the overlap of metal and ligand orbitals. The primary bonding interaction is the formation of a σ-bond, where the lone pair of electrons on the phosphorus atom of cyclopentylphosphane is donated to an empty valence orbital on the iron atom. libretexts.orgumb.edu This interaction forms a bonding σ MO and an antibonding σ* MO.
In addition to σ-donation, a π-interaction, often referred to as back-bonding, can occur. wikipedia.orgumb.edu This involves the donation of electron density from a filled d-orbital of the iron center (typically from the t₂g set) into an empty, low-energy acceptor orbital on the phosphine (B1218219) ligand. wikipedia.orglibretexts.org For phosphine ligands, these acceptor orbitals are generally considered to be the antibonding σ* orbitals of the phosphorus-carbon (P-C) bonds. umb.eduilpi.comlibretexts.org This metal-to-ligand π-back-bonding strengthens the metal-ligand bond and influences the electron density at both the iron center and the ligand. wikipedia.orglibretexts.org
Quantification of σ-Donation and π-Acceptance in Cyclopentylphosphane Ligands
Phosphine ligands like cyclopentylphosphane are characterized as strong σ-donors and relatively poor π-acceptors. libretexts.org The cyclopentyl group is an alkyl group, and alkylphosphines are generally stronger σ-donors and weaker π-acceptors compared to arylphosphines or phosphites. umb.edu
The electronic properties of phosphine ligands can be quantified using various experimental and computational methods:
Tolman Electronic Parameter (TEP): A common experimental method involves infrared (IR) spectroscopy of related metal carbonyl complexes, such as LNi(CO)₃. libretexts.orglibretexts.org A stronger σ-donating phosphine increases the electron density on the metal, which leads to increased π-back-bonding to the CO ligands. This weakens the C-O bond and results in a lower ν(CO) stretching frequency in the IR spectrum. libretexts.orglibretexts.org A lower ν(CO) value indicates a more electron-donating phosphine.
Computational Energy Decomposition Analysis (EDA): Theoretical methods like EDA, often used within the framework of Density Functional Theory (DFT), can partition the total interaction energy between the iron center and the ligand into distinct components. This allows for the separate quantification of the energetic contributions from σ-donation and π-acceptance. researchgate.net
The σ-donor strength of a phosphine is primarily governed by the electron density on the phosphorus lone pair, while the π-acceptor ability is related to the energy and composition of the P-C σ* orbitals. umb.eduilpi.com For cyclopentylphosphane, the electron-releasing nature of the alkyl groups enhances the electron density on the phosphorus, making it a strong σ-donor. Its π-acceptor capabilities are modest because the P-C σ* orbitals are relatively high in energy. umb.edu
| Ligand Property | Description | Influence of Cyclopentyl Group |
| σ-Donation | Donation of the phosphorus lone pair to an empty metal orbital. | Alkyl groups are electron-donating, increasing electron density on phosphorus and enhancing σ-donation. |
| π-Acceptance | Acceptance of electron density from a filled metal d-orbital into empty ligand orbitals (P-C σ). | Alkylphosphines are weak π-acceptors; the P-C σ orbitals are high in energy, making back-bonding less favorable compared to ligands like PF₃ or CO. umb.edu |
Modulation of Iron Center Electronic Properties by Cyclopentylphosphane Ligands
The strong σ-donating character of cyclopentylphosphane ligands significantly influences the electronic properties of the iron center. By donating electron density to the iron, the ligand increases the electron density on the metal. libretexts.org This has several important consequences:
Stabilization of Higher Oxidation States: The increased electron density helps to stabilize higher oxidation states of the iron center.
Influence on Redox Potentials: The electron-donating nature of the phosphine makes the iron center easier to oxidize, thus lowering its redox potential.
Modification of Ligand Field Strength: Phosphine ligands create a relatively strong ligand field. researchgate.net The magnitude of the ligand field splitting (10Dq) in FeCl₂(phosphine)₂ complexes is larger than in analogous complexes with weaker field ligands. For example, the 10Dq value for FeCl₂(PMe₃)₂ is 6970 cm⁻¹, which is higher than that for many other ligands. nih.gov A cyclopentylphosphane ligand would be expected to produce a similar, strong ligand field.
Covalent Interaction: The interaction between iron and phosphorus donor atoms is significantly covalent, as indicated by a reduced inter-electronic repulsion parameter (nephelauxetic effect) in spectroscopic studies of related complexes. researchgate.net
DFT studies have confirmed that replacing π-accepting ligands like CO with σ-donating trialkylphosphine ligands leads to a linear increase in the energy of the highest occupied molecular orbital (HOMO), which is mainly composed of nonbonding d electrons. This directly correlates with an increase in the basicity (pKa) of related iron hydride complexes. nih.gov
Spin States and Spin Crossover Phenomena in Iron(II) Complexes
For an iron(II) center, which has a d⁶ electron configuration, the arrangement of the six d-electrons depends on the balance between the ligand field splitting energy (Δo) and the mean spin-pairing energy (P). This balance determines whether the complex adopts a high-spin or low-spin configuration. nih.govnih.gov
High-Spin (HS) State: When the ligand field is weak (Δo < P), it is energetically more favorable for electrons to occupy the higher-energy eg* orbitals rather than pairing up in the lower-energy t₂g orbitals. This results in a t₂g⁴ eg² configuration with four unpaired electrons (S=2). nih.govmdpi.com HS complexes have longer metal-ligand bonds due to the occupation of the antibonding eg orbitals. nih.govnih.gov
Low-Spin (LS) State: When the ligand field is strong (Δo > P), the energy cost of placing electrons in the high-energy eg* orbitals is greater than the spin-pairing energy. Consequently, all six electrons occupy the t₂g orbitals, resulting in a t₂g⁶ eg*⁰ configuration with no unpaired electrons (S=0). nih.govmdpi.com LS complexes are diamagnetic and feature shorter metal-ligand bonds. nih.gov
Phosphine ligands like cyclopentylphosphane typically generate a ligand field that is intermediate in strength. Therefore, iron(II) complexes with these ligands can exist in either a high-spin or a low-spin state, or they can exhibit a temperature- or pressure-dependent equilibrium between the two states. This phenomenon is known as spin crossover (SCO) . nih.govresearchgate.net In SCO compounds, an increase in temperature favors the higher-entropy HS state, while cooling favors the LS state. nih.gov This transition is often accompanied by a change in color (thermochromism) and magnetic properties. mdpi.com
| Spin State | Electron Configuration (Octahedral) | Unpaired Electrons (S) | Magnetic Property | M-L Bond Length | Favored by |
| High-Spin (HS) | t₂g⁴ eg² | 4 (S=2) | Paramagnetic | Longer | Weak Ligand Field (Δo < P) |
| Low-Spin (LS) | t₂g⁶ eg⁰ | 0 (S=0) | Diamagnetic | Shorter | Strong Ligand Field (Δo > P) |
The existence of accessible high-spin and low-spin states has profound implications for the reactivity of iron catalysts. Many catalytic reactions involving iron proceed through mechanisms where the system crosses between different spin state surfaces. This concept is known as two-state reactivity (TSR) . nih.govacs.org
Spin acceleration occurs when a change in the ligand field, induced by the ligand design, makes the reactive spin state more accessible, thereby accelerating a key step in the catalytic cycle. nih.govresearchgate.net For instance, in some iron-catalyzed C-C bond-forming reactions, the reductive coupling step is facilitated by a spin crossover from a singlet (low-spin) to a triplet (intermediate-spin) surface. nih.gov A weaker ligand field can lower the energy of the triplet state, making this crossover more favorable and increasing the catalytic turnover frequency. nih.govchemrxiv.org This provides a powerful strategy for catalyst design: the electronic properties of ligands like cyclopentylphosphane can be tuned to modulate the relative energies of the spin states and optimize catalytic performance by either promoting or inhibiting spin acceleration. nih.gov
Computational Approaches to Elucidate Electronic Structures (e.g., Density Functional Theory)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure and bonding in iron-phosphine complexes. nih.govrsc.org DFT calculations allow for the detailed analysis of molecular orbitals, bond energies, and the electronic properties of these systems. rsc.orgnih.gov
Specific applications of DFT in this area include:
Geometry Optimization: Predicting the stable three-dimensional structures of both ground and excited states. rsc.org
Spin State Prediction: Calculating the relative energies of the high-spin and low-spin states (ΔE(HL)). While standard functionals like B3LYP can sometimes systematically favor high-spin states for Fe(II), they are effective for predicting trends within a series of related complexes. nih.govsemanticscholar.org More advanced multiconfigurational methods like CASPT2 may be required for quantitative accuracy. dtu.dk
Analysis of Bonding: Using techniques like Natural Bond Orbital (NBO) analysis or Energy Decomposition Analysis (EDA) to quantify σ-donation and π-back-bonding contributions. researchgate.net
Mapping Reaction Pathways: Calculating the potential energy surfaces for catalytic reactions, including transition states for elementary steps on different spin surfaces, providing mechanistic insights into two-state reactivity and spin acceleration. acs.orgnih.gov
Spectroscopic Prediction: Simulating spectroscopic parameters, such as Mössbauer isomer shifts, which correlate with the calculated electron density at the iron nucleus, providing a bridge between theory and experiment. rsc.orgresearchgate.net
These computational approaches provide a level of detail that is often inaccessible through experimental methods alone, offering a powerful complement to laboratory studies for designing and understanding cyclopentylphosphane-iron complexes. nih.govdtu.dk
Reactivity and Mechanistic Investigations of Cyclopentylphosphane Iron Complexes
Ligand Dynamics: Dissociation and Re-association Processes
The reactivity of metal complexes is fundamentally governed by the dynamics of the ligands in the metal's coordination sphere. In iron-cyclopentylphosphane systems, the dissociation of a phosphine (B1218219) ligand is often a critical first step in a variety of catalytic cycles and substitution reactions. libretexts.orgyoutube.com This process creates a vacant coordination site, allowing for the association of a new substrate molecule. youtube.com
Ligand exchange processes in transition metal complexes can occur through a spectrum of mechanisms, ranging from purely dissociative (D) to associative (A), with interchange (I) mechanisms falling in between. youtube.com For coordinatively saturated, 18-electron iron complexes, which are common, the associative pathway is generally disfavored as it would involve a high-energy 20-electron intermediate. libretexts.org Consequently, a dissociative mechanism is more common, initiated by the slow cleavage of the iron-phosphine bond to form a coordinatively unsaturated 16-electron intermediate. libretexts.org This intermediate can then rapidly associate with an incoming ligand. libretexts.org
The rate of phosphine dissociation and re-association is influenced by several factors:
Steric Properties : Bulky phosphine ligands, like those with multiple cyclopentyl or other large alkyl groups, can accelerate dissociation to relieve steric strain at the iron center. libretexts.org
Electronic Properties : The strength of the iron-phosphine bond is modulated by the electronic nature of the phosphine. More electron-donating phosphines can form stronger bonds, potentially slowing the rate of dissociation. researchgate.net
Solvent Effects : The coordinating ability of the solvent can play a significant role. A coordinating solvent can stabilize the unsaturated intermediate or even compete with the phosphine ligand for a coordination site, altering the exchange mechanism. rsc.orgnih.gov
Mechanistic studies on related iron-phosphine complexes have shown that substitution can proceed through complex pathways. For instance, in certain dinitrogen-bridged di-iron complexes, substitution of the N₂ ligand by nucleophiles like carbon monoxide occurs after an initial, rapid phosphine chelate ring-opening, which creates the necessary vacant site for the incoming ligand to attack. rsc.org
Intramolecular Migratory Insertion Reactions
Migratory insertion is a key elementary step in organometallic chemistry where two adjacent (cis) ligands on a metal center couple to form a single new ligand. openochem.org In the context of cyclopentylphosphane-iron complexes, the most studied example is the migratory insertion of a carbonyl group into an iron-alkyl or iron-aryl bond. uj.ac.zaresearchgate.net This reaction is often induced by the introduction of a phosphine ligand. youtube.comuj.ac.zaresearchgate.net
Alkyl/Aryl Migration Leading to Acyl Complex Formation
The reaction of cyclopentadienyl (B1206354) iron dicarbonyl alkyl complexes, such as (C₅H₅)Fe(CO)₂CH₃, with phosphine ligands provides a classic example of migratory insertion. The introduction of the phosphine ligand (L) promotes the migration of the methyl group to one of the adjacent carbonyl ligands, resulting in the formation of an acetyl group. uj.ac.zaresearchgate.net The phosphine then occupies the newly vacated coordination site on the iron center, yielding a stable acyl complex product, (C₅H₅)Fe(CO)(COCH₃)(L). uj.ac.zaresearchgate.netwiley-vch.de
The generally accepted mechanism involves the intramolecular migration of the alkyl group to the carbonyl carbon. researchgate.netwikipedia.org This process creates an unsaturated, 16-electron intermediate that is then trapped by the incoming phosphine ligand. youtube.com This reaction is typically irreversible once the strong phosphine ligand binds to the vacant site. youtube.com
| Precursor Complex | Phosphine Ligand (L) | Product Complex | Solvent | Relative Rate | Reference |
| (C₅H₅)Fe(CO)₂CH₃ | P(4-MeC₆H₄)₃ | (C₅H₅)Fe(CO)(COCH₃)(P(4-MeC₆H₄)₃) | CH₂Cl₂ | Faster | uj.ac.za |
| (C₅H₅)Fe(CO)₂CH₃ | P(4-FC₆H₄)₃ | (C₅H₅)Fe(CO)(COCH₃)(P(4-FC₆H₄)₃) | CH₂Cl₂ | Slower | uj.ac.za |
| (C₅H₅)Fe(CO)₂CH₃ | PPh₃ | (C₅H₅)Fe(CO)(COCH₃)(PPh₃) | Melt Phase | - | researchgate.net |
| (C₅H₅)Fe(CO)₂CH₃ | PCy₃ | (C₅H₅)Fe(CO)(COCH₃)(PCy₃) | Melt Phase | - | researchgate.net |
Table 1: Examples of Phosphine-Induced Migratory Carbonyl Insertion in an Iron Alkyl Complex. The table is interactive and can be sorted by column.
Stereoelectronic Control of Reaction Rates and Selectivity
The rate and selectivity of migratory insertion reactions are profoundly influenced by both steric and electronic factors associated with the phosphine ligand and the migrating group. libretexts.orgresearchgate.net
Electronic Effects : The electronic properties of the incoming phosphine ligand can have a significant impact. Studies comparing different para-substituted triarylphosphines have shown that more electron-donating phosphines can lead to faster reaction rates. uj.ac.za For example, P(4-MeC₆H₄)₃ reacts faster than P(4-FC₆H₄)₃. uj.ac.za This suggests that a more electron-rich iron center facilitates the migration of the alkyl group. Conversely, electron-withdrawing groups on the migrating alkyl ligand itself can also encourage the insertion process. libretexts.org
Steric Effects : Steric bulk on the phosphine ligand can accelerate the rate of insertion, as the reaction helps to alleviate steric crowding at the metal center. libretexts.org However, very large ligands could potentially hinder the approach to the metal. Research on solventless reactions between (C₅H₅)Fe(CO)₂CH₃ and various solid phosphines indicated that the reaction was more rapid with smaller ligands. researchgate.net
Stereochemistry : A critical requirement for migratory insertion is that the migrating ligand and the ligand into which it inserts must be cis to one another in the coordination sphere. openochem.org The migration itself proceeds with retention of configuration at the migrating carbon atom, which supports a concerted intramolecular mechanism. libretexts.org
Activation of Small Molecules by Iron-Cyclopentylphosphane Systems
Iron complexes supported by phosphine ligands have emerged as promising systems for the activation of chemically inert small molecules, such as dinitrogen (N₂) and carbon dioxide (CO₂). nih.govnih.govchinesechemsoc.orgresearchgate.netnih.govimperial.ac.uk The electronic properties of the iron center, tunable by the phosphine ligands, are key to binding and functionalizing these substrates.
Dinitrogen (N₂) Fixation and Functionalization Chemistry
The conversion of atmospheric dinitrogen into valuable chemicals like ammonia (B1221849) (NH₃) is a significant challenge in chemistry. nih.govchemistryviews.org Iron-phosphine complexes are at the forefront of research in this area, inspired by the iron-sulfur clusters in nitrogenase enzymes. nih.gov
Iron complexes bearing cyclopentadienyl-phosphine ligands have been synthesized and shown to bind N₂ in various coordination modes (e.g., terminal, bridging). chinesechemsoc.org The degree of N₂ activation can be assessed by the elongation of the N-N bond and the decrease in its stretching frequency (ν(NN)) in IR or Raman spectra, compared to free N₂. chinesechemsoc.org Reducing the iron center from Fe(II) to Fe(I) and Fe(0) leads to increased back-donation into the N₂ π* orbitals, resulting in a weaker N-N bond and greater activation. chinesechemsoc.org
Once bound, the dinitrogen ligand can be functionalized. Key reactions include:
Protonation : Treatment of Fe-N₂ complexes with strong acids can yield ammonia and hydrazine (B178648) (N₂H₄). researchgate.netchemistryviews.orgnih.gov
Silylation : Reaction with silicon electrophiles, such as trimethylsilyl (B98337) halides, can lead to the formation of N-Si bonds, producing silyldiazenido or disilylhydrazido complexes. nih.govnih.govacs.orguu.nl This pathway mimics the initial stages of protonation and reduction cycles. nih.gov
N-C Bond Formation : In some systems, an alkyl or aryl group can migrate from the iron center to a functionalized nitrogen ligand (e.g., a hydrazido ligand derived from N₂), forming a new N-C bond. nih.govresearchgate.net
| Complex | Fe Oxidation State | N-N Bond Length (Å) | N-N Stretching Freq. (cm⁻¹) | Reference |
| 1 [LFe(μ-N₂)]₂ | Fe(II) | 1.120(2) | 2072 | chinesechemsoc.org |
| 5 [LFe(μ-N₂)]₂ | Fe(I) | 1.159(4) | 1901 | chinesechemsoc.org |
| 7 [K(thf)₂][LFe(N₂)] | Fe(0) | 1.140(3) | 1930 | chinesechemsoc.org |
| (TPB)Fe(NNSiMe₃) | - | 1.201(3) | - | nih.gov |
Table 2: Spectroscopic and Structural Data for Selected Iron-Dinitrogen Complexes. Complex numbers refer to the original publication. L = cyclopentadienyl-phosphine ligand; TPB = tris[2-(diisopropylphosphino)phenyl]borane. The table is interactive and can be sorted by column.
Carbon Dioxide (CO₂) Reduction and Activation Pathways
The utilization of CO₂ as a chemical feedstock is a major goal for sustainable chemistry. mdpi.comresearchgate.net Iron complexes, including those with phosphine ligands, are being actively investigated as catalysts for CO₂ reduction due to iron's low cost and low toxicity. researchgate.netacs.org
The activation of CO₂ by these iron systems can proceed through several key intermediates and pathways:
Formation of Fe-CO₂ Adducts : The initial step often involves the binding of CO₂ to a reduced, electron-rich iron center. researchgate.net
Reduction to Carbon Monoxide (CO) : Some low-valent di-iron complexes can cleanly reduce CO₂ to CO and a carbonate-bridged complex. nih.gov Photochemical CO₂ reduction to CO can be highly efficient and selective with certain iron catalysts. chemrxiv.org
Hydrogenation to Formate (B1220265)/Methanol : In the presence of a hydrogen source (like H₂), iron-phosphine systems can catalyze the hydrogenation of CO₂ to formic acid, formates, or further to methanol. researchgate.netacs.org The mechanism often involves the formation of an iron-hydride intermediate which then attacks the CO₂ molecule. researchgate.net
Incorporation into Organic Molecules : Iron catalysts can facilitate the reaction of CO₂ with epoxides to form cyclic carbonates, which are valuable industrial chemicals. acs.org
The selectivity of the reduction (e.g., CO vs. formic acid) can be controlled by the design of the ligand scaffold around the iron center and the choice of reaction conditions, such as the presence of specific proton sources or co-additives. researchgate.netresearchgate.netberkeley.edu
| Catalyst System | Reaction | Product(s) | Key Findings | Reference |
| [Fe(tpyPY2Me)]²⁺ | Photochemical CO₂ Reduction | CO | High selectivity (99%) and activity (TON > 30,000) | chemrxiv.org |
| LᵗBuFeNNFeLᵗBu | Stoichiometric CO₂ Reduction | CO, [LᵗBuFe]₂(μ-OCO₂) | Clean reduction to CO and a carbonate complex | nih.gov |
| FeCl₃ / [Oct₄P]Br | CO₂ + Epoxides | Cyclic Carbonates | Efficient binary catalyst system for CO₂ valorization | acs.org |
| Aminopyridine-azole iron dichloride | Catalytic CO₂ Hydrogenation | Methanol (via Formate) | Achieved a Turnover Number (TON) of 27 | acs.org |
Table 3: Examples of CO₂ Reduction and Activation by Iron-Based Systems. The table is interactive and can be sorted by column.
Selective X-H Bond Activation (X = H, B, C, N)
Iron complexes supported by phosphane ligands have demonstrated significant capabilities in the activation of a variety of otherwise inert X-H bonds. This reactivity is often pivotal for subsequent functionalization reactions. The activation typically proceeds through pathways involving metal-ligand cooperation (MLC), where the phosphane ligand is not merely a spectator but an active participant in the bond-breaking process. acs.orgelsevierpure.com
Key examples of X-H bond activation by iron-phosphane complexes include:
H–H Bond Activation: The heterolytic cleavage of dihydrogen (H₂) is a fundamental step in hydrogenation catalysis. Iron-pincer complexes can facilitate this by involving an amine group on the ligand backbone, which acts as an internal base to accept a proton while the iron binds the hydride. nih.gov This bifunctional activation avoids changes in the iron's oxidation state. nih.gov
B–H Bond Activation: Iron-pincer complexes are effective catalysts for the C–H borylation of arenes and heteroarenes. Mechanistic studies suggest that this transformation can involve the activation of B–H bonds in reagents like pinacolborane. mdpi.com
C–H Bond Activation: Both sp² and sp³ C–H bonds can be activated by iron-phosphane systems. acs.org Low-valent iron(0) complexes can activate C–H bonds via oxidative addition to form iron-hydride intermediates. nih.govacs.org In other systems, C–H activation may occur on an iron(II) center as the initial step in catalytic annulations. nih.govacs.org For instance, PNP–iron complexes have been shown to activate the C–H bonds of substrates like 2-methylfuran. mdpi.com
N–H Bond Activation: The activation of N–H bonds is crucial for reactions involving amine substrates, such as dehydrogenation. Iron-pincer systems can activate N–H bonds, again often involving the ligand in a cooperative deprotonation mechanism. acs.org
| Bond Type (X-H) | Substrate Example | Proposed Activation Mechanism | Reference |
|---|---|---|---|
| H–H | Dihydrogen (H₂) | Heterolytic cleavage via metal-ligand cooperation | nih.gov |
| B–H | Pinacolborane | Involved in catalytic C–H borylation cycles | mdpi.com |
| C–H (sp²) | Arenes, Heteroarenes | Oxidative addition or σ-bond metathesis | mdpi.comnih.gov |
| N–H | Amines, Amine-boranes | Metal-ligand cooperation; deprotonation | acs.orgnih.gov |
Oxidative Addition and Reductive Elimination Elementary Steps
Oxidative addition (OA) and its reverse, reductive elimination (RE), are fundamental elementary steps in a vast number of catalytic cycles mediated by iron-phosphane complexes. nih.gov These two-electron processes involve changes in both the oxidation state and the coordination number of the iron center. libretexts.org
Oxidative Addition is a process where the metal center's oxidation state increases, typically by +2, as a substrate molecule like R-X is cleaved and two new bonds (M-R and M-X) are formed. libretexts.orgjimdo.com For iron-phosphane complexes, several pathways are recognized:
Concerted Mechanism: This pathway is common for non-polar substrates such as H₂ and C–H bonds. It proceeds through a three-centered transition state where the X-Y bond breaks as two new bonds to the iron center are formed simultaneously. libretexts.orgjimdo.com
Sₙ2-type Mechanism: For polarized substrates like alkyl halides, the electron-rich iron center can act as a nucleophile, attacking the electrophilic atom and displacing the leaving group. This pathway often results in an inversion of stereochemistry at the carbon center. libretexts.org
Radical Mechanisms: One-electron pathways are also possible for iron, which can readily access multiple oxidation states. nih.gov
Reductive Elimination is the product-forming step in many cross-coupling and functionalization reactions. wikipedia.org In this step, two ligands (e.g., R and R') on the iron center couple to form a new R-R' bond, while the metal's oxidation state is reduced by two. libretexts.org For reductive elimination to occur, the two groups being eliminated must typically be in a cis orientation to one another on the metal's coordination sphere. libretexts.orgwikipedia.org In some iron-catalyzed C-C coupling reactions, the reductive elimination step can be triggered or facilitated by the oxidation of the iron center. nih.gov
Mechanistic Insights into Iron-Catalyzed Transformations
Dehydrogenation Reactions, including Amine Substrates
Iron-phosphane complexes, particularly pincer-type systems, are effective catalysts for dehydrogenation reactions, which are vital for hydrogen storage applications and the synthesis of unsaturated molecules. nih.govnih.gov A key area of investigation is the dehydrogenation of amine-boranes. nih.govacs.org
Mechanistic studies of these reactions often point to the involvement of metal-ligand cooperation. nih.gov For example, in the acceptorless dehydrogenation of alcohols catalyzed by iron-PNP complexes, the proposed mechanism involves the deprotonation of the alcohol's O–H bond across the metal center and a deprotonated side arm of the pincer ligand. This forms an alkoxide intermediate, which then undergoes β-hydride elimination to generate an aldehyde and an iron-hydride species. The release of H₂ regenerates the active catalyst. nih.gov
A similar cooperative pathway is proposed for the coupling of alcohols and amines. nih.gov In the context of amine-borane dehydrogenation, different mechanisms can operate depending on the specific iron precatalyst used. Some systems may proceed through homogeneous pathways involving intermediates like amine-borane ligated iron cations, while others may form heterogeneous iron nanoparticles that act as the true catalyst. acs.org
Carbon-Hydrogen Bond Activation and Carbon-Carbon Coupling Reactions
Iron-catalyzed C–H activation followed by C–C bond formation represents a cost-effective and sustainable alternative to methods using precious metals. nih.govacs.org Phosphane ligands, including chelating bisphosphines, are often crucial for achieving high efficiency and selectivity in these reactions. nih.govacs.org
The catalytic cycles for these transformations are complex and can vary significantly based on the reaction conditions, substrates, and ligand system. Two prominent mechanistic paradigms have been proposed:
High-Valent Iron Pathway (e.g., Fe(II)/Fe(III)/Fe(I)): In many oxidative C-H functionalizations, an iron(II) precatalyst is used with an external oxidant. The C–H activation step occurs on the iron(II) center, followed by migratory insertion of the coupling partner to form a metallacycle. This intermediate is then oxidized to an iron(III) species, which undergoes reductive elimination to form the product and an iron(I) complex, which is subsequently re-oxidized to regenerate the active iron(II) catalyst. nih.govacs.org
Low-Valent Iron Pathway (e.g., Fe(0)/Fe(II)): When using iron(0) precatalysts, particularly with weakly coordinating directing groups, the C–H activation step is proposed to be the oxidative addition of the C–H bond to the Fe(0) center, forming an iron(II)-hydride intermediate. Subsequent steps, such as migratory insertion and rate-limiting reductive elimination, lead to product formation and regeneration of the Fe(0) catalyst. nih.govacs.org
| Mechanistic Cycle | Key Oxidation States | C–H Activation Step | Product Formation Step | Reference |
|---|---|---|---|---|
| High-Valent Pathway | Fe(II) → Fe(III) → Fe(I) | σ-Bond Metathesis on Fe(II) | Reductive Elimination from Fe(III) | nih.govacs.org |
| Low-Valent Pathway | Fe(0) → Fe(II) | Oxidative Addition to Fe(0) | Reductive Elimination from Fe(II) | nih.govacs.org |
Role of External Oxidants and Identification of Catalytic Intermediates
In many iron-catalyzed C–H functionalization reactions, an external oxidant is required to close the catalytic cycle. nih.govacs.org Common oxidants include organic halides like 1,2-dichloroisobutane (DCIB) or even molecular oxygen (O₂). nih.govnih.gov The primary role of the oxidant is often to facilitate the product-forming reductive elimination step from a stable intermediate. nih.govnih.gov For instance, in some C-C coupling reactions, oxidation of an iron(II) metallacycle to an iron(III) species is necessary to trigger the release of the coupled product. nih.govacs.org However, the use of strong oxidants can be a drawback, and recent developments have explored electricity as a sustainable alternative oxidant in "ferraelectro-catalyzed" C-H activations. nih.govacs.org
The identification of catalytic intermediates is challenging due to the paramagnetic nature of many iron species. nih.gov Despite this, a combination of stoichiometric reactions, spectroscopic methods, and DFT calculations has provided significant insights. Key identified or proposed intermediates in iron-phosphane systems include:
Cyclometalated Iron-Hydride Species: Formed via oxidative addition of a C–H bond to a low-valent iron center. nih.govacs.org
Iron-Alkoxide Complexes: Formed after the insertion of a ketone or aldehyde into an iron-hydride bond. nih.govacs.org
Metallacyclic Intermediates: Seven-membered ferracycles are proposed as key intermediates in C–H annulation reactions with alkynes. nih.govacs.org
μ-oxodiiron Complexes: In reactions involving oxygen, inactive μ-oxodiiron dimers can form, acting as off-cycle species that reduce catalytic efficiency. nih.gov
Ligand Stability and Degradation Pathways (e.g., P-C Bond Cleavage)
While phosphane ligands are essential for modulating the reactivity and stability of iron catalysts, they can also be susceptible to degradation under catalytic conditions, leading to catalyst deactivation. acs.org One of the primary degradation pathways is the cleavage of the phosphorus-carbon (P-C) bond. nih.govrsc.org
P-C bond cleavage can be promoted by highly reactive, low-valent metal centers. For example, an anionic iron(I) complex was shown to selectively cleave a P-aryl bond in the chelating ligand 1,2-bis(diphenylphosphino)benzene. rsc.org In other cases, P-C bond cleavage of a pincer ligand was observed as a competing decomposition pathway during C-H activation studies at elevated temperatures. nih.gov This cleavage can be a significant limitation, and understanding its mechanism is crucial for the rational design of more robust and long-lived iron-based catalysts. The process can be influenced by factors such as the steric and electronic properties of the phosphane ligand, the oxidation state of the iron, and the reaction temperature. nih.govacs.org
Catalytic Applications of Iron Cyclopentylphosphane Complexes
Homogeneous Hydrogenation and Hydrogen Transfer Catalysis
Iron-phosphine complexes have emerged as powerful catalysts for hydrogenation and hydrogen transfer reactions, enabling the reduction of a wide range of unsaturated compounds. rsc.org These systems are valued for their ability to activate molecular hydrogen or utilize hydrogen donors like isopropanol (B130326) to facilitate the reduction of polar double bonds. rsc.orgnih.gov
Iron complexes featuring multidentate phosphine (B1218219) ligands have demonstrated high efficiency in the hydrogenation of various polar unsaturated substrates, including aldehydes and ketones. chemrxiv.org For instance, iron tetraphosphine complexes have been shown to be highly effective for these transformations without the need for additives. chemrxiv.org
A significant advancement in this area is the development of asymmetric transfer hydrogenation (ATH) catalyzed by iron complexes with amine(imine)diphosphine ligands. nih.govscispace.com These catalysts can reduce ketones and imines to valuable enantiopure alcohols and amines with high turnover frequencies. nih.gov The reaction typically employs isopropanol as the hydrogen source. nih.govscispace.com Mechanistic studies suggest the involvement of iron hydride and amide intermediates in the catalytic cycle. nih.gov A comparison between asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) using the same P-NH-N-P iron catalysts revealed that both pathways can be operative, often sharing a common iron hydride intermediate. acs.orgresearchgate.net
Table 1: Asymmetric Transfer Hydrogenation of Ketones Catalyzed by an Amine(imine)diphosphine Iron Complex Data synthesized from research findings. nih.govacs.org
| Entry | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 97 |
| 2 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 96 |
| 3 | 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | >99 | 98 |
| 4 | Propiophenone | 1-Phenylpropan-1-ol | >99 | 95 |
Stereoselective Reduction of Challenging Carboxylic Substrates (Acids, Esters, Ureas)
The reduction of carboxylic acid derivatives, such as esters, represents a more challenging transformation due to their lower reactivity compared to ketones and aldehydes. However, well-designed iron-phosphine catalytic systems have proven capable of efficiently and chemoselectively reducing these substrates. rsc.org
The hydrosilylation of esters, followed by hydrolysis, offers a two-step method for their reduction to alcohols. Iron complexes have been successfully employed as catalysts for the hydrosilylation step. rsc.orgresearchgate.net For example, an iron complex activated by n-butyllithium can catalyze the hydrosilylation of various esters with loadings as low as 1 mol%. rsc.org Furthermore, selective reduction of carboxylic acids to either alcohols or aldehydes can be achieved through iron-catalyzed hydrosilylation by choosing the appropriate silane (B1218182) and reaction conditions. rsc.org While direct asymmetric hydrogenation of these substrates is a developing area, the progress in iron-catalyzed reductions lays the groundwork for future stereoselective methodologies. rsc.org Some advanced catalytic systems have shown that biomass-derived esters like γ-valerolactone can be effectively reduced to the corresponding diol. researchgate.net
Hydrosilylation Reactions
Iron-catalyzed hydrosilylation has become a prominent method for the formation of silicon-carbon bonds, providing an economical and sustainable alternative to processes that use precious metals. rsc.orgacs.org Iron complexes with phosphine and other pincer ligands are effective catalysts for the hydrosilylation of alkenes and alkynes. acs.orgrsc.org
These catalytic systems often exhibit excellent regioselectivity, particularly in the anti-Markovnikov hydrosilylation of alkenes. acs.org Iron complexes with phosphinite-iminopyridine (PNN) ligands, for example, are highly efficient for the hydrosilylation of terminal alkenes with primary, secondary, and tertiary silanes, showing remarkable tolerance for functional groups like ketones and esters. acs.org Similarly, additive-free iron-catalyzed (E)-selective hydrosilylation of internal alkynes has been achieved using an iron(0) complex in the presence of a phosphine ligand. rsc.org Mechanistic studies of these reactions often point to a Chalk-Harrod-type mechanism. rsc.orgnih.gov
Table 2: Iron-Catalyzed Hydrosilylation of Alkenes and Alkynes Data synthesized from reported research. acs.orgrsc.org
| Entry | Substrate | Silane | Catalyst System | Product Selectivity | Yield (%) |
| 1 | 1-Octene | Phenylsilane | PNN-Iron Complex | Anti-Markovnikov | 98 |
| 2 | Styrene (B11656) | Phenylsilane | PNN-Iron Complex | Anti-Markovnikov | 99 |
| 3 | 1-Phenyl-1-propyne | Phenylsilane | Fe(CO)₃(BDA)/Phosphine | (E)-Vinylsilane | 95 |
| 4 | Diphenylacetylene | Phenylsilane | Fe(CO)₃(BDA)/Phosphine | (E)-Vinylsilane | 92 |
Carbon-Carbon Bond Formation Catalysis
Iron-phosphine complexes are versatile catalysts for the formation of carbon-carbon bonds, a cornerstone of organic synthesis. Their low cost and low toxicity make them highly attractive for developing sustainable cross-coupling and C-H functionalization methodologies. acs.orgnih.gov
Iron-catalyzed cross-coupling reactions have emerged as a powerful alternative to traditional palladium- or nickel-catalyzed methods. Chelating phosphines are particularly effective ligands for a wide array of these reactions. acs.org Iron-phosphine complexes have been successfully used as precatalysts for the cross-coupling of alkyl, benzyl, and allyl halides with various organometallic nucleophiles, including organoborates and Grignard reagents. acs.org
Mechanistic investigations into these reactions have been complex, with multiple iron species and oxidation states potentially involved in the catalytic cycle. nih.gov Spectroscopic studies, such as EPR, have been instrumental in identifying key intermediates, like iron(I) species, which are believed to be relevant to catalysis. acs.org The ability to tune the electronic and steric properties of bisphosphine ligands allows for the optimization of these cross-coupling reactions. acs.org Furthermore, phosphines generated via iron-catalyzed hydrophosphination have themselves been used as effective pro-ligands in subsequent iron-catalyzed Negishi cross-coupling reactions. researchgate.net
Direct functionalization of C-H bonds is a highly atom-economical strategy for molecular synthesis. Iron catalysis has been increasingly applied to C-H activation, including the challenging functionalization of allylic C(sp³)–H bonds. researchgate.netnih.gov While the field has been historically dominated by precious metals, iron catalysts are proving to be viable alternatives. nih.gov
Recent developments have led to iron catalysts designed specifically for the allylic C-H functionalization of simple olefins like propylene. nih.gov A cationic cyclopentadienyliron dicarbonyl complex, for instance, can catalyze the coupling of propylene's allylic carbon with carbonyl electrophiles. nih.gov The mechanism is proposed to involve the deprotonation of an iron-coordinated alkene, a step facilitated by the ligand architecture. nih.gov Although direct examples specifying cyclopentylphosphane are sparse, the principles established with other ligand systems highlight the potential for iron-phosphine complexes in this domain. Research has shown that bidentate aryl phosphines are often a requirement for efficient chelation-assisted, iron-catalyzed C-H activation processes. nih.govacs.org These methodologies enable the direct modification of organic substrates in a highly sustainable manner. acs.org
[2+2] Cycloaddition Reactions of Unsaturated Substrates
Iron complexes have emerged as effective catalysts for cycloaddition reactions, including the [2+2] cycloaddition of unsaturated substrates. While research specifically detailing iron-cyclopentylphosphane complexes for this reaction is nascent, the principles are well-established with related iron catalysts. For instance, bis(imino)pyridine iron complexes can serve as efficient precursors for the catalytic [2π+2π] cycloaddition of α,ω-dienes to produce bicyclic products. princeton.edu
The mechanism of these transformations highlights the importance of the ligand environment in maintaining the iron center in a catalytically active oxidation state, often the ferrous state, throughout the cycle. princeton.edu The reaction involves the coordination of the diene to the iron center, followed by oxidative cyclization to form a metallacyclopentane intermediate. Subsequent reductive elimination yields the cyclobutane (B1203170) product and regenerates the active catalyst. The electronic properties and steric bulk of the supporting ligands, such as phosphanes, are crucial in tuning the reactivity and stability of the catalytic species. Recent advancements have also explored using photochemical methods, particularly the [2+2] cycloaddition reaction, to generate cyclobutane-based coordination polymers from metal complexes in the solid state. rsc.org
Hydrofunctionalization Reactions, including Hydrophosphination
Iron-based catalysts are increasingly replacing noble metals in hydrofunctionalization reactions due to their low cost and toxicity. tdl.org These reactions, which involve the addition of an H-E bond across an unsaturated C=X (where X = C, O, N) bond, are fundamental in organic synthesis. The efficacy of an iron catalyst in these transformations is highly dependent on the ligand system, which modulates the electronic and steric properties of the metal center. tdl.org
Well-designed pincer ligands, which can incorporate phosphine donor arms, have been particularly successful in this area. tdl.org These ligands facilitate metal-ligand cooperativity, where the ligand actively participates in the bond activation steps. In the context of hydrophosphination (the addition of a P-H bond), an iron-cyclopentylphosphane complex could theoretically operate through several mechanisms. One plausible pathway involves the oxidative addition of the P-H bond to a low-valent iron center, followed by insertion of the unsaturated substrate into the Fe-H or Fe-P bond, and concluding with reductive elimination to afford the functionalized product. The development of such catalysts is a key goal in achieving more sustainable chemical synthesis. tdl.org
Catalytic Dinitrogen and Carbon Dioxide Fixation
The activation and conversion of small, inert molecules like dinitrogen (N₂) and carbon dioxide (CO₂) are among the most significant challenges in catalysis. Iron-phosphine complexes have shown considerable promise in both areas, offering pathways to valuable chemicals under milder conditions than traditional industrial processes. imperial.ac.uk
Dinitrogen Fixation: The conversion of atmospheric N₂ to ammonia (B1221849) (NH₃) is crucial for agriculture and as a potential carbon-free energy carrier. imperial.ac.uk While the industrial Haber-Bosch process requires harsh conditions, molecular iron complexes offer a route to understanding and potentially replicating biological nitrogen fixation at a fundamental level. imperial.ac.uknih.gov Iron complexes supported by phosphine ligands, such as 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) and 1,2-bis(diethylphosphino)ethane (B1585043) (depe), have been shown to bind and reduce dinitrogen. nih.govchemistryviews.org
For example, complexes like [Fe(N₂)(dmpe)₂] react with strong acids to produce ammonia and hydrazine (B178648). chemistryviews.org Mechanistic studies suggest that the reaction can proceed through protonation or silylation at the dinitrogen ligand, leading to its cleavage and functionalization. imperial.ac.uknih.gov The specific phosphine ligand plays a critical role in stabilizing the low-valent iron center and modulating the electronic properties of the bound N₂ molecule.
Carbon Dioxide Fixation: The catalytic reduction of CO₂ into fuels and chemical feedstocks is a vital strategy for mitigating climate change and creating a circular carbon economy. researchgate.net Iron-phosphine complexes have been developed as effective electrocatalysts and photocatalysts for CO₂ reduction. researchgate.netnih.gov The selectivity of the reduction—yielding products such as carbon monoxide (CO), formic acid, or methanol—is heavily influenced by the catalyst's ligand sphere and the reaction conditions. researchgate.net
An iron complex with the tetradentate phosphine ligand tris[2-(diphenylphosphino)ethyl]phosphine (B1580798) (PP₃) can electrocatalytically reduce CO₂ to formate (B1220265) with high Faradaic efficiency. nih.gov When a co-catalyst like diethylamine (B46881) is added, the reduction can proceed further to methanol. nih.gov Mechanistic investigations point to the formation of an iron hydride complex as the active species, which then reacts with CO₂. nih.gov The ligand framework is essential for stabilizing key intermediates and directing the reaction pathway toward the desired product. researchgate.net
Polymerization Catalysis, specifically Atom Transfer Radical Polymerization (ATRP)
Iron-catalyzed Atom Transfer Radical Polymerization (ATRP) has become a powerful method for synthesizing well-defined polymers with controlled molecular weights and narrow distributions. nih.govcmu.edu Iron-based catalysts are particularly attractive due to their low cost, low toxicity, and environmental friendliness, presenting a sustainable alternative to more commonly used copper systems. nih.govrsc.org
Phosphine ligands are frequently used in conjunction with iron salts to create active ATRP catalysts. cmu.edu The polymerization of monomers like styrene and methyl methacrylate (B99206) (MMA) has been successfully controlled using complexes such as FeCl₂(PPh₃)₂. cmu.edu The general mechanism of ATRP involves a reversible equilibrium between active propagating radicals and dormant species, mediated by the transition metal complex. cmu.edu In iron-catalyzed ATRP, an Fe(II) species activates a dormant alkyl halide chain end to generate a radical and an Fe(III) species, which in turn deactivates the propagating radical. mdpi.com
Notably, an iron complex featuring a cyclopentyl-substituted 1,4,7-triazacyclononane (B1209588) (TACN) ligand has demonstrated excellent performance in the well-controlled ATRP of styrene, butyl acrylate (B77674) (BA), and MMA, even at catalyst loadings as low as 59 ppm. researchgate.net This system also allowed for easy separation and recycling of the catalyst, further enhancing its practical appeal. researchgate.net
Below is a summary of representative monomers polymerized via iron-catalyzed ATRP.
| Monomer | Catalyst System Example | Key Features | Reference |
|---|---|---|---|
| Styrene | FeBr₂ / Phosphine Ligand | Good control over molecular weight and polydispersity. | cmu.edu |
| Methyl Methacrylate (MMA) | FeCl₂(PPh₃)₂ | Living radical polymerization without an aluminum-based activator. | cmu.edu |
| Butyl Acrylate (BA) | [{(cyclopentyl)₃TACN}FeBr₂] | Well-controlled polymerization with potential for catalyst recycling. | researchgate.net |
| Various (Meth)acrylates | FeCl₃ / Ascorbic Acid / PPh₃ | AGET ATRP process, can be conducted in the presence of air. | cmu.edu |
Electrocatalytic Applications (Oxygen Reduction, Oxygen Evolution, Hydrogen Evolution, Carbon Dioxide Reduction)
Iron-based materials, including complexes with phosphine and phosphide (B1233454) ligands, are promising low-cost electrocatalysts for critical energy conversion reactions.
Oxygen Evolution Reaction (OER): The OER is a key bottleneck in water splitting for hydrogen production. Iron is a crucial component in many of the most active non-precious metal OER catalysts. researchgate.net While molecular phosphine complexes are less studied for this reaction, iron phosphides and phosphates have shown significant activity. For example, a NiFeCoP alloy demonstrated excellent catalytic activity for OER, which was attributed in part to the presence of phosphorus. uctm.eduuctm.edu The role of iron is often to create highly active oxyhydroxide species on the electrode surface during the reaction. uctm.edu
Hydrogen Evolution Reaction (HER): The HER is the cathodic half-reaction of water splitting. Iron phosphide (FeP, Fe₂P) nanoparticles have been identified as promising HER electrocatalysts that can operate efficiently in acidic and neutral electrolytes. chemistryviews.orgrsc.org These materials offer a cost-effective alternative to platinum. The catalytic activity can be tuned by controlling the phase (e.g., amorphous vs. crystalline) and morphology of the nanoparticles. chemistryviews.org
Carbon Dioxide Reduction (CO₂RR): As discussed in section 6.5, iron-phosphine complexes are effective electrocatalysts for converting CO₂ into valuable products. nih.gov The tetradentate phosphine complex Fe(PP₃)(MeCN)₂₂ selectively reduces CO₂ to formate or methanol, depending on the presence of additives. nih.gov The Faradaic efficiency for these processes can be very high, demonstrating the potential of molecular iron catalysts in artificial photosynthesis schemes. nih.govchemrxiv.org
A summary of electrocatalytic applications involving iron-phosphorus systems is provided below.
| Reaction | Catalyst Example | Product(s) | Key Performance Metric | Reference |
|---|---|---|---|---|
| Hydrogen Evolution (HER) | Amorphous FeP Nanoparticles | H₂ | More efficient than crystalline FeP in acidic and neutral media. | chemistryviews.org |
| Oxygen Evolution (OER) | Ni₅₆Fe₂₁Co₁₃P₁₀ Alloy | O₂ | Low overpotential and high stability in alkaline media. | uctm.eduuctm.edu |
| CO₂ Reduction | Fe(PP₃)(MeCN)₂₂ | Formate | ~97.3% Faradaic Efficiency. | nih.gov |
| CO₂ Reduction | Fe(PP₃)(MeCN)₂₂ + Diethylamine | Methanol | 68.5% Faradaic Efficiency. | nih.gov |
Sustainability and Economic Advantages of Iron-Based Catalytic Systems
The increasing focus on green chemistry and sustainable industrial processes has fueled a surge of interest in catalysts based on earth-abundant metals like iron. mdpi.comresearchgate.net Iron-based catalytic systems offer significant sustainability and economic advantages over their counterparts based on precious metals such as palladium, rhodium, ruthenium, and iridium. researchgate.netescholarship.org
Economic Advantages: The most apparent benefit is cost. Iron is the most abundant transition metal and is orders of magnitude cheaper than precious metals. escholarship.org This cost difference has a direct impact on the price of the final products, making processes economically viable, especially for large-scale industrial applications like ammonia synthesis and Fischer-Tropsch synthesis. mdpi.comxycatalyst.com The global market for iron-based catalysts is substantial, driven by demand in fertilizer production and chemical manufacturing. xycatalyst.com Even in cases where the catalytic efficiency of an iron system might be slightly lower than a noble metal alternative, the vast cost savings often make it the more practical choice. escholarship.org
Rational Ligand Design Strategies for Optimizing Cyclopentylphosphane Iron Catalysts
Tailoring Electronic and Steric Properties of Cyclopentylphosphane Ligands
The catalytic activity and selectivity of iron complexes are profoundly influenced by the electronic and steric environment created by the supporting ligands. nih.gov For cyclopentylphosphane ligands, these properties can be systematically adjusted to optimize catalyst performance.
Impact of Cone Angle and Bite Angle on Catalytic Performance
The steric bulk of a phosphine (B1218219) ligand is a critical parameter in catalyst design and is often quantified by the Tolman cone angle (θ). wikipedia.org This angle provides a measure of the physical space occupied by the ligand at the metal center. wikipedia.org In the context of cyclopentylphosphane-iron catalysts, a larger cone angle, resulting from bulkier substituents on the phosphorus atom, can create a more sterically crowded coordination sphere. This can promote the dissociation of other ligands, which may be a crucial step in the catalytic cycle, and can also influence the regioselectivity of a reaction by sterically directing the approach of the substrate. wikipedia.org
For bidentate cyclopentylphosphane ligands, the bite angle, defined by the P-Fe-P angle, is another crucial steric parameter. wikipedia.org This angle is largely determined by the nature of the backbone connecting the two phosphorus atoms. A wider bite angle can have a significant impact on the geometry of the iron center and the accessibility of coordination sites. wikipedia.org For instance, in trigonal bipyramidal intermediates, ligands with larger bite angles preferentially occupy equatorial positions, which can influence the selectivity of reactions like hydroformylation. wikipedia.org The rigidity of the chelate ring also plays a role; a more rigid backbone can pre-organize the catalyst for a specific geometry, potentially lowering the activation energy of a key step in the catalytic cycle. nih.gov
Table 1: Representative Tolman Cone Angles for Various Phosphine Ligands
| Ligand | Cone Angle (θ) in degrees |
|---|---|
| PH₃ | 87 |
| P(OCH₃)₃ | 107 |
| P(CH₃)₃ | 118 |
| P(C₂H₅)₃ | 132 |
| PPh₃ | 145 |
| PCy₃ (Tricyclohexylphosphine) | 170 |
| P(t-Bu)₃ | 182 |
This table provides a general reference for cone angles to illustrate the effect of substituent size. The cone angle for a specific cyclopentylphosphane would depend on the other substituents on the phosphorus atom.
Strategic Incorporation of Electron-Donating and Electron-Withdrawing Groups
Electron-donating groups, such as alkyl or alkoxy moieties, increase the electron density on the phosphorus atom. This enhances the ligand's ability to donate electron density to the iron center, strengthening the σ-bond and making the metal center more electron-rich. An electron-rich iron center may be more susceptible to oxidative addition, a key step in many catalytic cycles. Conversely, electron-withdrawing groups, such as halogens or trifluoromethyl groups, decrease the electron density on the phosphorus atom. nih.gov This can enhance the π-acceptor character of the ligand, leading to stronger back-bonding from the iron center. A more electrophilic iron center may exhibit enhanced reactivity in other elementary steps, such as migratory insertion. The strategic placement of these groups can therefore be used to modulate the electronic character of the catalyst to suit a specific reaction mechanism. researchgate.netrsc.org
Development of Chiral Cyclopentylphosphane Ligands for Enantioselective Processes
Asymmetric catalysis, which aims to produce a single enantiomer of a chiral product, is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals. bohrium.com The development of chiral cyclopentylphosphane ligands is a key strategy for achieving high enantioselectivity in iron-catalyzed reactions. nih.gov The chirality of the ligand is transferred to the catalytic process, creating a chiral environment around the iron center that favors the formation of one enantiomer over the other. nih.gov
Chirality can be introduced into the cyclopentylphosphane ligand in several ways. One common approach is to use a chiral backbone to which the phosphine groups are attached. The conformational rigidity of the cyclopentane (B165970) ring can be an advantage in this regard, as it can lead to a well-defined chiral pocket around the metal center. Another strategy involves the use of phosphorus atoms as stereogenic centers. The synthesis of such P-stereogenic ligands can be challenging but offers the potential for very high levels of asymmetric induction. pharm.or.jp The design of these ligands often involves creating a C₂-symmetric or a non-symmetrical structure to effectively control the stereochemical outcome of the reaction. nih.gov
Design and Synthesis of Multidentate and Chelating Cyclopentylphosphane Ligands
The use of multidentate ligands, which can bind to the metal center through more than one donor atom, offers several advantages in catalyst design. youtube.com Chelating cyclopentylphosphane ligands, which form a ring structure with the iron center, are particularly noteworthy. The chelate effect describes the enhanced stability of complexes containing such ligands compared to those with analogous monodentate ligands. youtube.com This increased stability can prevent ligand dissociation, which can be beneficial for catalyst longevity.
Exploration of Hemilabile Cyclopentylphosphane Ligand Architectures
Hemilabile ligands are a class of chelating ligands that contain at least one strong and one weak donor group. researchgate.net In the context of cyclopentylphosphane ligands, this could involve incorporating a donor atom such as oxygen or nitrogen into the ligand backbone. The key feature of hemilability is the ability of the weak donor to reversibly dissociate from the metal center, creating a vacant coordination site that can be utilized during the catalytic cycle. researchgate.net
This dynamic behavior can be highly advantageous. The vacant site generated by the dissociation of the hemilabile arm can facilitate substrate binding or other key elementary steps. After this step is complete, the weak donor can re-coordinate to the iron center, stabilizing the resulting intermediate. researchgate.net The design of hemilabile cyclopentylphosphane ligands for iron catalysts involves the careful selection of the weak donor group and the linker that connects it to the phosphine moiety to achieve the desired balance between coordination and dissociation.
Incorporation of Cyclopentylphosphane Moieties into Pincer Ligand Frameworks
Pincer ligands are a special class of tridentate ligands that bind to a metal center in a meridional fashion, typically through two donor arms and a central, often anionic, donor. researchgate.net The incorporation of cyclopentylphosphane moieties as the donor arms in a pincer framework can lead to highly stable and active iron catalysts. nih.govrsc.org The rigid and well-defined coordination environment provided by the pincer ligand can impart exceptional thermal stability to the iron complex and allow for precise control over the catalytic process. researchgate.netnih.gov
Computational Chemistry As a Tool in Cyclopentylphosphane Iron Research
Density Functional Theory (DFT) for Ground State Properties
DFT calculations are widely employed to investigate the ground state properties of iron complexes, offering a balance between computational cost and accuracy. These methods are instrumental in predicting molecular structures, understanding electronic properties, and determining the relative energies of different spin states.
Prediction of Geometric and Electronic Structures
DFT methods have been successfully used to predict the geometric and electronic structures of iron-phosphine complexes. nih.govacs.org These calculations can accurately model bond lengths and angles, providing a detailed three-dimensional picture of the molecule. For instance, DFT can elucidate how the coordination of cyclopentylphosphane ligands influences the geometry around the iron center.
The electronic structure of these complexes, which dictates their reactivity and spectroscopic properties, can also be thoroughly investigated. acs.org DFT provides information on the distribution of electron density, the nature of metal-ligand bonding, and the energies and compositions of molecular orbitals.
Analysis of Molecular Orbitals and Bonding Interactions
A deeper understanding of the bonding within cyclopentylphosphane-iron complexes can be achieved through the analysis of molecular orbitals (MOs) derived from DFT calculations. chinesechemsoc.org This analysis reveals the nature of the interactions between the iron center and the cyclopentylphosphane ligands. Key interactions often involve the donation of electron density from the phosphorus lone pair to vacant d-orbitals on the iron, forming a sigma bond.
Furthermore, DFT can quantify the extent of π-backbonding, a crucial aspect of bonding in many organometallic complexes. researchgate.net This involves the donation of electron density from filled d-orbitals on the iron to empty σ* orbitals of the P-C bonds in the cyclopentylphosphane ligand. researchgate.netyoutube.com The strength of these bonding interactions can be quantified using tools like Mayer bond order (MBO) analysis. nih.govacs.org
Elucidation of Spin State Energetics and Spin Crossover Profiles
Iron complexes can often exist in multiple spin states with closely spaced energies, and DFT has become a vital tool for studying these phenomena. chemrxiv.orgnih.gov The relative energies of different spin states (e.g., high-spin vs. low-spin) can be calculated, providing insights into the magnetic properties of the complex. The choice of the exchange-correlation functional is crucial for obtaining accurate spin-state energetics. nih.govresearchgate.netrsc.org
DFT calculations can also be used to map out the potential energy surfaces for spin crossover (SCO) processes, where the complex transitions between different spin states in response to external stimuli like temperature or pressure. This allows for the prediction of SCO profiles and a deeper understanding of the factors that govern this behavior.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Absorption Spectra
To investigate the excited state properties and to simulate the electronic absorption spectra of cyclopentylphosphane-iron complexes, Time-Dependent DFT (TD-DFT) is the computational method of choice. nih.govresearchgate.netrsc.orgrsc.orgnih.gov TD-DFT calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands. nih.gov
By analyzing the molecular orbitals involved in these transitions, the nature of the electronic excitations can be assigned, for example, as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions. This information is invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the complexes. acs.orgnih.gov
Reaction Pathway and Transition State Characterization
DFT is a powerful tool for elucidating the mechanisms of reactions involving cyclopentylphosphane-iron complexes. nih.govrsc.org By mapping the potential energy surface of a reaction, key stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.
Determination of Activation Barriers and Key Intermediates
A significant outcome of reaction pathway analysis is the determination of activation barriers (the energy difference between the reactant and the transition state). nih.govdb-thueringen.deresearchgate.net These barriers are crucial for understanding the kinetics of a reaction and predicting its feasibility under different conditions. DFT calculations can provide quantitative estimates of these barriers, guiding the design of more efficient catalytic systems.
Furthermore, the structures and energies of reaction intermediates can be calculated, providing a step-by-step picture of the reaction mechanism. nih.gov This detailed mechanistic insight is essential for optimizing reaction conditions and developing novel catalytic applications for cyclopentylphosphane-iron complexes.
Theoretical Prediction of Kinetic Isotope Effects (KIE)
Computational chemistry serves as a powerful tool for predicting and interpreting kinetic isotope effects (KIEs) in reactions involving cyclopentylphosphane-iron complexes. researchgate.netnih.gov The theoretical prediction of KIEs provides deep insights into reaction mechanisms, particularly the nature of transition states, by examining the effects of isotopic substitution on reaction rates. wikipedia.orgresearchgate.net These calculations are crucial for understanding bond-breaking and bond-forming steps in catalytic cycles involving these iron complexes. nih.gov
Theoretical models, often employing density functional theory (DFT), can calculate the vibrational frequencies of reactants and transition states for different isotopes (e.g., ¹H vs. ²H, or ¹²C vs. ¹³C). nih.gov The KIE is then determined from the differences in zero-point vibrational energies (ZPVE) between the isotopologues in the ground state and the transition state. nih.gov A significant primary KIE is typically predicted when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.org
For instance, in a hypothetical hydrogen transfer reaction catalyzed by a cyclopentylphosphane-iron complex, replacing a hydrogen atom with deuterium (B1214612) at the transfer site would be expected to yield a significant primary KIE. Computational models can predict the magnitude of this effect, which can then be compared with experimental data to validate the proposed mechanism. researchgate.net The agreement between predicted and experimental KIEs can lend strong support to a specific reaction pathway. nih.gov
Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage or formation, can also be predicted to understand more subtle changes in the transition state structure. wikipedia.org The following table illustrates hypothetical, computationally predicted KIEs for a reaction involving a cyclopentylphosphane-iron complex.
| Reaction Step | Isotopic Substitution | Predicted KIE (k_light / k_heavy) | Implication |
| C-H Bond Activation | C-H vs. C-D | 6.5 | C-H bond cleavage is likely in the rate-determining step. |
| Ligand Dissociation | ¹²C vs. ¹³C (in phosphane) | 1.02 | Minor involvement of the phosphane ligand's C-P bond in the transition state. |
| Reductive Elimination | Fe-¹H vs. Fe-²H | 4.8 | Fe-H bond breaking is a key part of the rate-limiting step. |
These theoretical predictions are invaluable for elucidating the intricate details of reaction mechanisms involving cyclopentylphosphane-iron complexes, guiding further experimental studies and catalyst design. researchgate.netnih.gov
Conformational Analysis and Studies of Dynamic Behavior
Computational methods are indispensable for the conformational analysis of cyclopentylphosphane-iron complexes and for studying their dynamic behavior. rsc.org The three-dimensional structure and conformational flexibility of these complexes play a crucial role in their reactivity and selectivity. rsc.org Theoretical calculations can determine the relative energies of different conformers and the energy barriers for their interconversion.
For a cyclopentylphosphane-iron complex, the orientation of the cyclopentyl group and the phosphane ligand relative to the iron center and other ligands can give rise to multiple stable or metastable conformations. rsc.org Computational conformational analysis can identify the most stable conformer, which is presumed to be the most populated in solution, as well as other low-energy conformers that may be involved in reactive pathways.
The dynamic behavior of these complexes, such as ligand exchange processes or fluxional behavior, can also be investigated using computational techniques. By mapping the potential energy surface, it is possible to identify transition states connecting different conformations and to calculate the activation energies for these processes. This information is critical for understanding the dynamic nature of these complexes in solution.
The following table presents hypothetical data from a computational conformational analysis of a generic cyclopentylphosphane-iron complex.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Population at 298 K (%) |
| A (Global Minimum) | 0.0 | 175 | 75.3 |
| B | 1.2 | -65 | 14.1 |
| C | 2.5 | 85 | 5.6 |
| D | 4.0 | 120 | 5.0 |
Such detailed computational analysis of the conformational landscape and dynamic behavior of cyclopentylphosphane-iron complexes provides fundamental insights into their structure and reactivity. rsc.org
Computational Insights into Structure-Activity Relationships and Selectivity Origins
Computational chemistry offers profound insights into the structure-activity relationships (SARs) and the origins of selectivity in reactions catalyzed by cyclopentylphosphane-iron complexes. nih.govnih.gov By modeling the interaction of these complexes with various substrates, it is possible to rationalize and predict how modifications to the ligand framework or the substrate will affect the catalytic activity and selectivity. nih.gov
DFT calculations can be used to model the entire catalytic cycle, identifying the key intermediates and transition states. mdpi.com The calculated energy profiles for different reaction pathways can explain the observed product distribution and enantioselectivity. For example, by comparing the activation energies for the formation of two different enantiomeric products, the origin of enantioselectivity can be traced back to specific steric or electronic interactions in the transition state. nih.gov
Computational SAR studies can systematically explore the effect of modifying the electronic and steric properties of the cyclopentylphosphane ligand. tdl.org For instance, the introduction of electron-donating or electron-withdrawing groups on the cyclopentyl or phosphane moieties can be modeled to assess their impact on the catalytic activity. These theoretical predictions can guide the rational design of more efficient and selective catalysts. tdl.orgnih.gov
The table below provides an example of how computational data can be used to build a structure-activity relationship for a hypothetical reaction catalyzed by different substituted cyclopentylphosphane-iron complexes.
| Ligand Substitution | Electronic Parameter (Hammett σ) | Steric Parameter (Tolman Cone Angle °) | Calculated Activation Energy (kcal/mol) | Predicted Selectivity (ee%) |
| None | 0.00 | 132 | 18.5 | 85 |
| p-CF₃ | 0.54 | 135 | 20.1 | 92 |
| p-OMe | -0.27 | 134 | 16.8 | 78 |
| o-Me | -0.17 | 145 | 19.5 | 95 |
These computational insights into SARs and selectivity are crucial for the optimization of existing catalytic systems and the development of new, highly efficient cyclopentylphosphane-iron catalysts. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
